molecular formula C11H8BrClN2 B1526678 5-Bromo-2-(3-(chloromethyl)phenyl)pyrimidine CAS No. 1100598-50-2

5-Bromo-2-(3-(chloromethyl)phenyl)pyrimidine

Cat. No. B1526678
M. Wt: 283.55 g/mol
InChI Key: KHSZEUJOVUJWKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-(3-(chloromethyl)phenyl)pyrimidine is a chemical compound with the molecular formula C11H8BrClN2 . It has a molecular weight of 283.55 g/mol .


Synthesis Analysis

A preparation method of a 5-bromo-2-substituted pyrimidine compound has been disclosed in a patent . The method uses 2-bromomalonaldehyde and amidine compounds as raw materials to react in one step to obtain the 5-bromo-2-substituted pyrimidine compound . This method is advantageous due to its simplicity, safety, short time, and low cost .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-(3-(chloromethyl)phenyl)pyrimidine can be represented by the SMILES string ClCC1=CC=CC(C2=NC=C(Br)C=N2)=C1 .

Scientific Research Applications

Antiviral Activity

5-Bromo-2-(3-(chloromethyl)phenyl)pyrimidine and its derivatives have been explored for their antiviral properties. For instance, specific derivatives have shown inhibitory activity against DNA viruses such as herpes simplex virus, cytomegalovirus, and others. Notably, certain 5-substituted 2,4-diaminopyrimidine derivatives exhibited marked inhibition of retrovirus replication in cell culture, demonstrating potential as antiretroviral agents (Hocková et al., 2003).

Inhibitors of Enzymes

Compounds derived from 5-Bromo-2-(3-(chloromethyl)phenyl)pyrimidine have been studied as inhibitors of various enzymes. For example, phenylselenenyl- and phenylthio-substituted pyrimidines, derived from similar compounds, have demonstrated inhibitory activity against enzymes like dihydrouracil dehydrogenase and uridine phosphorylase, indicating potential for therapeutic use (Goudgaon et al., 1993).

Synthesis of Novel Compounds

5-Bromo-2-(3-(chloromethyl)phenyl)pyrimidine serves as a starting point for the synthesis of various novel compounds. For instance, it has been used in the efficient synthesis of novel azo compounds based on pyrimido[4,5-e][1,3,4]thiadiazine, showcasing its versatility as a synthetic intermediate (Nikpour et al., 2012).

Structural and Molecular Studies

The structural and molecular aspects of derivatives of 5-Bromo-2-(3-(chloromethyl)phenyl)pyrimidine have been a subject of research. Studies have been conducted on the crystal structure of related compounds, providing insights into their molecular architecture and potential applications in various fields, such as material science (Bovio et al., 1972).

Biological Activity and Drug Development

Several derivatives of 5-Bromo-2-(3-(chloromethyl)phenyl)pyrimidine have been synthesized and investigated for their biological activity. Research in this area aims to develop new pharmacologically active compounds, potentially contributing to drug development and therapeutic applications (El-Moneim, 2014).

Safety And Hazards

This compound is classified as Acute Tox. 3 Oral . It has a hazard statement H301 and precautionary statements P301 + P310 . It is recommended to handle it under inert gas and protect it from moisture .

properties

IUPAC Name

5-bromo-2-[3-(chloromethyl)phenyl]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrClN2/c12-10-6-14-11(15-7-10)9-3-1-2-8(4-9)5-13/h1-4,6-7H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHSZEUJOVUJWKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=NC=C(C=N2)Br)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70732023
Record name 5-Bromo-2-[3-(chloromethyl)phenyl]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70732023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(3-(chloromethyl)phenyl)pyrimidine

CAS RN

1100598-50-2
Record name 5-Bromo-2-[3-(chloromethyl)phenyl]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1100598-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-[3-(chloromethyl)phenyl]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70732023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

80 g (302 mmol) of [3-(5-bromopyrimidin-2-yl)phenyl]methanol are suspended in 300 ml of dichloromethane, and 33 ml (453 mmol) of thionyl chloride are slowly added with cooling. The reaction mixture is stirred at room temperature for 3 h. The solvent is distilled off, co-evaporated 3 times with toluene and stirred with diethyl ether;
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
33 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-(3-(chloromethyl)phenyl)pyrimidine
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-(3-(chloromethyl)phenyl)pyrimidine
Reactant of Route 3
Reactant of Route 3
5-Bromo-2-(3-(chloromethyl)phenyl)pyrimidine
Reactant of Route 4
Reactant of Route 4
5-Bromo-2-(3-(chloromethyl)phenyl)pyrimidine
Reactant of Route 5
5-Bromo-2-(3-(chloromethyl)phenyl)pyrimidine
Reactant of Route 6
Reactant of Route 6
5-Bromo-2-(3-(chloromethyl)phenyl)pyrimidine

Citations

For This Compound
1
Citations
H Yu, H Yao, X Zhang, J Li, K Wang, C Yin, X Li… - Available at SSRN … - papers.ssrn.com
Hepatocellular carcinoma (HCC) is a type of liver cancer that is known for its poor prognosis and high mortality rate. Researchers have been exploring potential treatments for HCC, and …
Number of citations: 0 papers.ssrn.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.